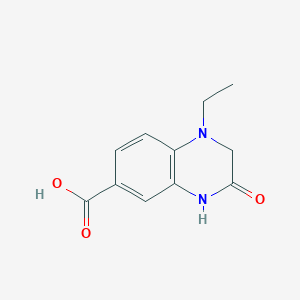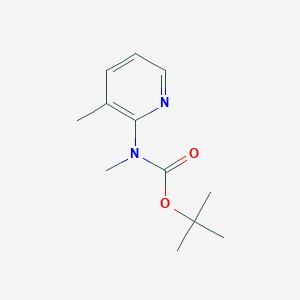
tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
Overview
Description
“tert-Butyl methyl(3-methylpyridin-2-yl)carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by other synonyms such as “2-(N-BOC-N-methylamino)-3-picoline” and "2-(N-BOC-N-methylamino)-3-methylpyridine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 222.13700 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.28400 . Unfortunately, the boiling point, density, and melting point are not available . The compound is soluble in methanol .Scientific Research Applications
Crystal Structure and Molecular Interactions
The compound tert-Butyl methyl(3-methylpyridin-2-yl)carbamate and its derivatives have been studied for their crystal structures and molecular interactions. For instance, certain carbamate derivatives exhibit a complex interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures through interactions like N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds. These interactions, complemented by molecular electrostatic potential surface calculations, highlight the structural diversity and potential for forming various molecular motifs (Das et al., 2016).
Photoluminescence Properties
Certain derivatives of this compound, particularly those based on 2,2':6',2''-terpyridine with hole-transporting units, show significant photoluminescence properties. These properties are evident in various rhenium(I) complexes, which exhibit strong emissions and blue spectral shifts in the solid state compared to solutions. This indicates the potential of these compounds in applications like optoelectronic devices and photoredox catalysis (Wang et al., 2013).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKNLSIBNNSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675160 | |
| Record name | tert-Butyl methyl(3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-60-9 | |
| Record name | tert-Butyl methyl(3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











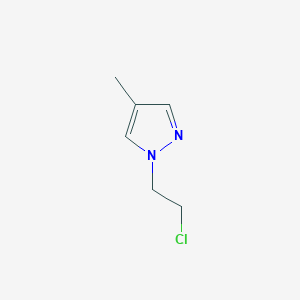
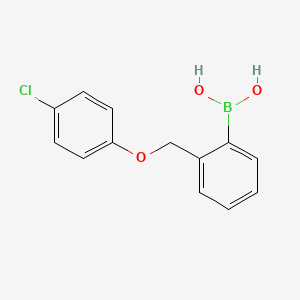
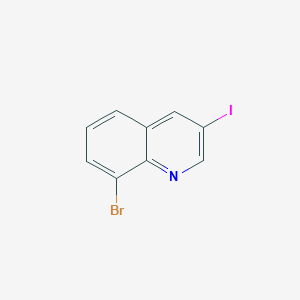
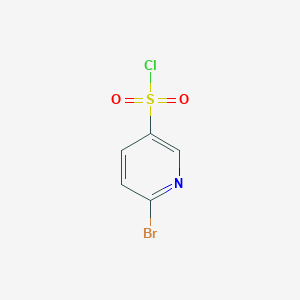
![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)
